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Compound Name: AG-270

Cat. No.: B8820335

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the clinical trial data and patient outcomes for
AG-270, a first-in-class inhibitor of methionine adenosyltransferase 2A (MAT2A). It is designed
to offer an objective comparison with emerging alternative therapies for cancers harboring a
methylthioadenosine phosphorylase (MTAP) deletion, a genetic alteration present in
approximately 15% of all human cancers.[1] This guide is intended to support ongoing research
and development efforts in this targeted oncology space.

Executive Summary

AG-270 is an oral, potent, and reversible inhibitor of MAT2A, an enzyme crucial for the
production of S-adenosylmethionine (SAM).[2][3] In cancer cells with MTAP deletion, the
inhibition of MAT2A leads to a reduction in SAM levels, which in turn inhibits the function of
Protein Arginine Methyltransferase 5 (PRMTS5), ultimately inducing cell death.[2][4] The first-in-
human Phase 1 clinical trial (NCT03435250) of AG-270 demonstrated a manageable safety
profile and early signs of clinical activity in patients with advanced, MTAP-deleted solid tumors.
[2][3] This guide will delve into the specifics of this trial, presenting a detailed look at the patient
outcomes and experimental methodologies. Furthermore, it will draw a comparison with the
burgeoning class of MTA-cooperative PRMT?5 inhibitors, which represent a primary alternative
therapeutic strategy in this patient population.

Data Presentation: AG-270 Clinical Trial Insights
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The following tables summarize the key quantitative data from the single-agent dose-escalation
arm of the Phase 1 study of AG-270 in patients with MTAP-deleted tumors.[5]

Table 1: Patient Demographics and Baseline

Characteristics (N=40)

Characteristic Value
Median Age (years) 60.5
Gender (Male/Female) 23 /17

Most Common Tumor Types

Bile Duct Cancer (17.5%), Pancreatic Cancer
(17.5%), Non-small Cell Lung Cancer (12.5%),
Mesothelioma (10%)[2]

Prior Lines of Therapy

1 (30%), 2 (22.5%), =3 (47.5%)[2]

Table 2: Efficacy of Single-Agent AG-270 in the Phase 1

Trial

Efficacy Endpoint

Result

Best Overall Response

Partial Response (PR)

2 patients (5%)[2][3]

Stable Disease (SD) 216 weeks

5 patients (12.5%)[2][3]

Maximum Tolerated Dose (MTD)

200 mg once daily (QD)

Pharmacodynamic Response

Maximal Reduction in Plasma SAM

54% to 70%[2][3]

Reduction in Tumor SDMA Levels

Average H-score reduction of 36.4% in paired
biopsies[2]

Table 3: Common Treatment-Related Adverse Events
(TRAES) with Single-Agent AG-270 (Any Grade, 210% of
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Patients)
Adverse Event Frequency
Fatigue 25%][2]
Blood Bilirubin Increase 15%[2]
Hyperbilirubinemia 12.5%][2]
Anemia 10%[2]
Thrombocytopenia 10%[2]

Comparison with Alternative Therapies: MTA-
Cooperative PRMT5 Inhibitors

A key alternative strategy for treating MTAP-deleted cancers involves the direct inhibition of
PRMTS5. A novel class of drugs, MTA-cooperative PRMTS5 inhibitors, has shown promise by
selectively targeting the PRMT5-MTA complex that accumulates in MTAP-deleted cells.[1]

Table 4: Preliminary Efficacy of Select MTA-Cooperative
PRMTS5 Inhibitors in Clinical Trials
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Preliminary
] o Tumor Types with Objective
Drug Trial Identifier
Responses Response Rate
(ORR)
Confirmed and
NSCLC, Pancreatic, unconfirmed partial
AMG 193 NCT05094336 Biliary Tract, responses observed
Esophageal/Gastric[6]  across various tumor
types[6]
Melanoma,
Gallbladder
Adenocarcinoma, o
) Objective responses
MRTX1719 Phase 1/2 Mesothelioma,
) observed[7]
NSCLC, Malignant
Peripheral Nerve
Sheath Tumors[7]
57.1% in MTAP-
GTA182 Phase 1 NSCLCI8] deleted NSCLC
(preliminary)[8]
No partial responses
Non-CNS tumors o ]
in glioblastoma; trial
TNG908 NCT05275478 (e.g., NSCLC,
) enrollment stopped for
pancreatic)[9]

this indication[9][10]

Experimental Protocols

A detailed understanding of the methodologies employed in the AG-270 clinical trial is crucial

for the interpretation of the presented data.

Protocol 1: Patient Eligibility and Study Design

e Inclusion Criteria: Patients with advanced solid tumors or lymphoma with homozygous

deletion of CDKN2A/MTAP or loss of MTAP protein expression by immunohistochemistry
(IHC) were eligible.[2][3]
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o Study Design: This was a Phase 1, open-label, multicenter study with a dose-escalation
phase to determine the Maximum Tolerated Dose (MTD) of AG-270 as a single agent.[2][5]
Patients received AG-270 orally once daily (QD) or twice daily (BID) in 28-day cycles.[2][3]

Protocol 2: Pharmacodynamic Assessments

e Plasma SAM Levels: Plasma concentrations of S-adenosylmethionine (SAM) were
measured at baseline and after treatment to assess the degree of MAT2A inhibition.[2]

o Tumor SDMA Levels: Paired tumor biopsies were collected at baseline and at the end of the
first cycle.[11] Immunohistochemistry (IHC) was used to measure the levels of symmetrically
di-methylated arginine (SDMA) residues, a downstream marker of PRMT5 activity.[2] The H-
score was calculated to quantify the changes in SDMA levels.[2]

Protocol 3: Efficacy and Safety Evaluation

e Tumor Response: Tumor assessments were performed every two cycles using Response
Evaluation Criteria in Solid Tumors (RECIST).[11]

o Safety Monitoring: Adverse events were graded according to the National Cancer Institute
Common Terminology Criteria for Adverse Events (NCI-CTCAE).

Mandatory Visualization

The following diagrams illustrate key aspects of AG-270's mechanism and the clinical trial
workflow.

MTAP-Deleted Cancer Cell

Methylates substrates for »| MRNASplicing & Cell Death
DNA Damage Repair

Inhibits

Activates

S-Adenosylmethionine (SAM)

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b8820335?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11704051/
https://clinicaltrials.gov/study/NCT03435250
https://www.benchchem.com/product/b8820335?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11704051/
https://pubmed.ncbi.nlm.nih.gov/39762248/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11704051/
https://aacrjournals.org/mct/article/18/12_Supplement/PR03/231946/Abstract-PR03-A-phase-1-trial-of-AG-270-in
https://pmc.ncbi.nlm.nih.gov/articles/PMC11704051/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11704051/
https://aacrjournals.org/mct/article/18/12_Supplement/PR03/231946/Abstract-PR03-A-phase-1-trial-of-AG-270-in
https://www.benchchem.com/product/b8820335?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8820335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

Click to download full resolution via product page

Caption: AG-270 signaling pathway in MTAP-deleted cancer cells.
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Caption: Workflow of the AG-270 Phase 1 clinical trial.
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Therapeutic Strategies for MTAP-Deleted Cancers
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Caption: Comparison of MAT2A and PRMTS5 inhibition strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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